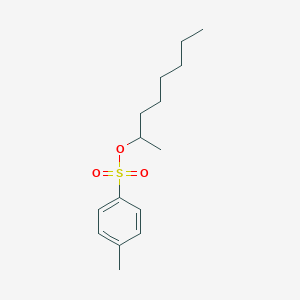
octan-2-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
octan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H24O3S. It is an ester derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 1-methylheptyl alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-toluenesulfonic acid 1-methylheptyl ester typically involves the esterification of p-toluenesulfonic acid with 1-methylheptyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of p-toluenesulfonic acid 1-methylheptyl ester follows similar principles but is optimized for large-scale operations. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure ester .
Analyse Chemischer Reaktionen
Types of Reactions
octan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters and the corresponding nucleophiles.
Hydrolysis: The major products are p-toluenesulfonic acid and 1-methylheptyl alcohol.
Wissenschaftliche Forschungsanwendungen
octan-2-yl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of p-toluenesulfonic acid 1-methylheptyl ester involves its ability to act as a strong acid and a good leaving group. In nucleophilic substitution reactions, the ester group is readily displaced by nucleophiles due to the electron-withdrawing nature of the sulfonate group. This facilitates the formation of new bonds and the synthesis of various organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Toluenesulfonic acid methyl ester
- p-Toluenesulfonic acid ethyl ester
- p-Toluenesulfonic acid butyl ester
Uniqueness
octan-2-yl 4-methylbenzenesulfonate is unique due to its longer alkyl chain compared to other similar esters. This longer chain can impart different physical properties such as solubility and boiling point, making it suitable for specific applications where other esters may not be as effective .
Eigenschaften
Molekularformel |
C15H24O3S |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
octan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-4-5-6-7-8-14(3)18-19(16,17)15-11-9-13(2)10-12-15/h9-12,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
XXDKRMQJHKMZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


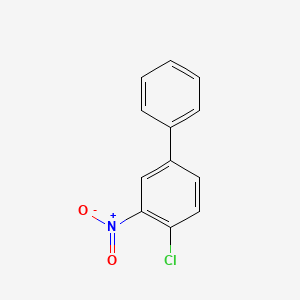
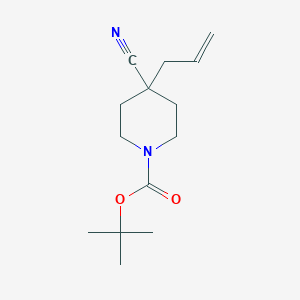
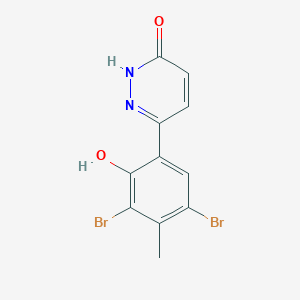
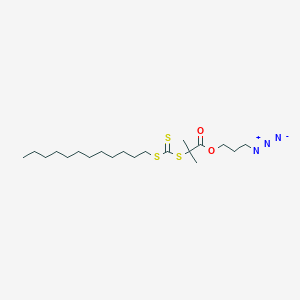
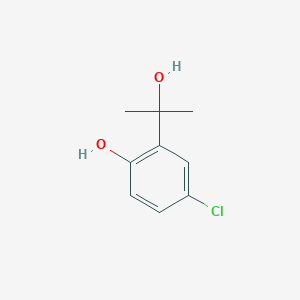
![1-[2-(2-Chloroethoxy)-4-fluorophenyl]ethanone](/img/structure/B8651058.png)
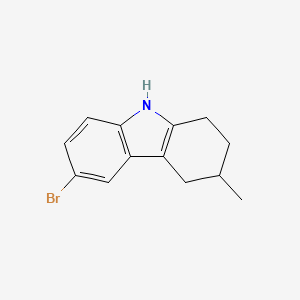
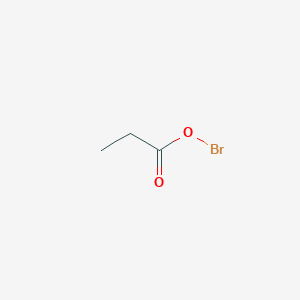

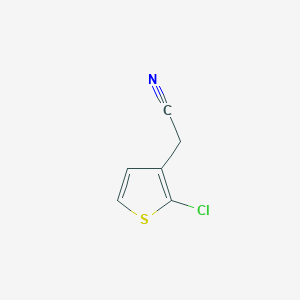

![N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B8651094.png)
![[(4-Bromobutoxy)methyl]cyclopropane](/img/structure/B8651104.png)

